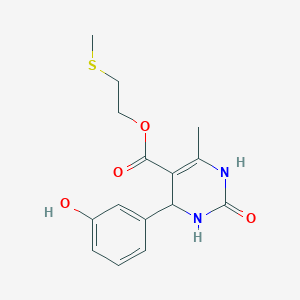![molecular formula C26H25ClN2O2S2 B11649668 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B11649668.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, benzyl groups, and a benzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide typically involves multiple steps:
-
Formation of Thiazolidinone Ring: : The thiazolidinone ring can be synthesized by reacting a substituted benzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with hydrazine to form a hydrazide. This intermediate is further reacted with p-chloro benzaldehyde and thioglycolic acid to form the thiazolidinone ring .
-
Attachment of Benzyl Groups: : The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the thiazolidinone intermediate under basic conditions.
-
Formation of Benzamide Moiety: : The final step involves the reaction of the thiazolidinone intermediate with 2-[(2-chlorobenzyl)sulfanyl]ethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like bromine (Br₂) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for developing new anticancer drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Wirkmechanismus
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes, inhibiting their activity. The benzyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzamide moiety can interact with specific receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid
- 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-propylbenzamide
- Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
Uniqueness
Compared to similar compounds, 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide stands out due to the presence of the 2-[(2-chlorobenzyl)sulfanyl]ethyl group
Eigenschaften
Molekularformel |
C26H25ClN2O2S2 |
|---|---|
Molekulargewicht |
497.1 g/mol |
IUPAC-Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C26H25ClN2O2S2/c27-23-9-5-4-8-22(23)17-32-15-14-28-25(31)20-10-12-21(13-11-20)26-29(24(30)18-33-26)16-19-6-2-1-3-7-19/h1-13,26H,14-18H2,(H,28,31) |
InChI-Schlüssel |
NRGRDLIZALVCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2Z)-5-phenyl-2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiol-4-yl]ethanone](/img/structure/B11649590.png)

![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649606.png)
![(6Z)-6-[(1-benzyl-1H-indol-3-yl)methylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649620.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649621.png)
![(6Z)-6-(5-bromo-2-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649630.png)
![4,4,7,8-tetramethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11649631.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11649632.png)
![methyl 4-{(E)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11649633.png)
![N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide](/img/structure/B11649636.png)
![4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11649641.png)
![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide](/img/structure/B11649651.png)
![5-{[3-(dimethylamino)propyl]carbamoyl}-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11649659.png)
